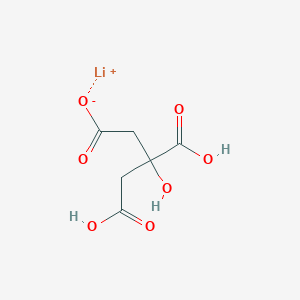

Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate, also known as lithium succinate, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of succinic acid and lithium, and it has been shown to have promising effects on various biological processes. In

Aplicaciones Científicas De Investigación

Circadian Rhythm Regulation

Lithium is a potent inhibitor of glycogen synthase kinase 3 (GSK3), which plays a key role in regulating circadian rhythms. Research shows that lithium treatment leads to the degradation of the nuclear receptor Rev-erbα and activation of the clock gene Bmal1, indicating its critical role in the peripheral clock and as a biological target of lithium therapy (Yin, Wang, Klein, & Lazar, 2006).

Neurodegenerative Diseases

Lithium has been explored for its neuroprotective properties, particularly in Alzheimer's disease. It reduces tau phosphorylation, enhances microtubule assembly, and promotes neuroprotection, making it a potential intervention for neurodegenerative disorders (Hong, Chen, Klein, & Lee, 1997); (Forlenza, De-Paula, & Diniz, 2014).

Cancer Research

In cancer research, lithium chloride's effects on breast cancer cells (MCF-7) have been studied. It demonstrates a dose-dependent biphasic effect, influencing cell survival and apoptosis through regulation of GSK-3β and other signaling molecules (Suganthi, Sangeetha, Gayathri, & Sankar, 2012).

Dental Applications

Lithium ions have been used in bioactive scaffolds for periodontal tissue engineering, demonstrating favorable effects on cementogenic differentiation of human periodontal ligament-derived cells. This application is significant for periodontal regenerative therapies (Han, Wu, Chang, & Xiao, 2012).

Aging Research

In aging research, lithium's effects have been studied in Caenorhabditis elegans, showing that lithium exposure increases survival and modulates histone methylation and chromatin structure, suggesting a novel mechanism for lifespan extension (McColl et al., 2008).

Synaptic Plasticity

Lithium influences synaptic plasticity by inhibiting glycogen synthase kinase (GSK)-3beta, a kinase highly expressed in the central nervous system. This inhibition affects neuronal plasticity, suggesting potential for new bipolar disorder treatments (Salinas & Hall, 1999).

Material Science

In the field of material science, lithium has been studied for its applications in thin-film lithium and lithium-ion batteries. These batteries are significant for consumer and medical products, and they provide a research tool for characterizing the properties of lithium intercalation compounds in thin-film form (Bates, 2000).

Bone Tissue Engineering

Lithium ions are studied for their bioactivity in bone-tissue engineering, showing positive effects on osteogenic differentiation of stem cells and potential applications in theranostics (Alicka et al., 2019).

Propiedades

Número CAS |

10377-38-5 |

|---|---|

Nombre del producto |

Lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate |

Fórmula molecular |

C6H5Li3O7 |

Peso molecular |

198.1 g/mol |

Nombre IUPAC |

lithium;3-carboxy-3,5-dihydroxy-5-oxopentanoate |

InChI |

InChI=1S/C6H8O7.Li/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |

Clave InChI |

WJSIUCDMWSDDCE-UHFFFAOYSA-K |

SMILES |

[Li+].C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |

SMILES canónico |

[Li+].[Li+].[Li+].C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O |

Otros números CAS |

10377-38-5 919-16-4 |

Pictogramas |

Irritant |

Números CAS relacionados |

10377-38-5 (lithium salt) |

Sinónimos |

Litarex lithium citrate monolithium citrate |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

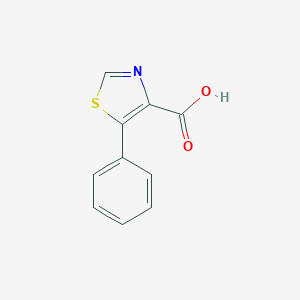

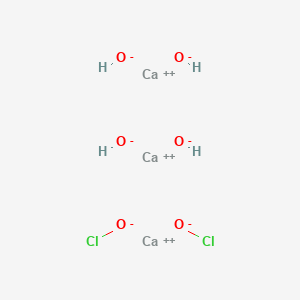

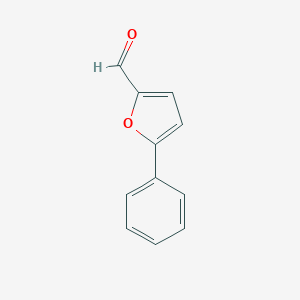

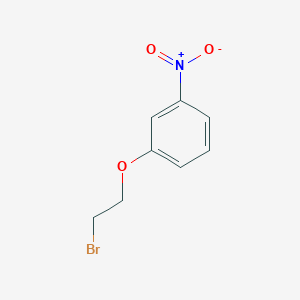

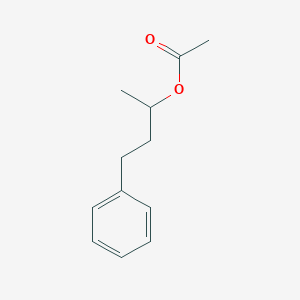

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate](/img/structure/B76945.png)